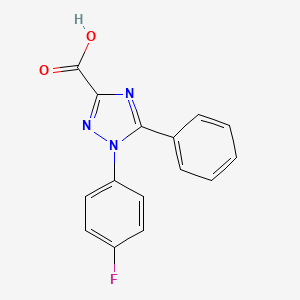

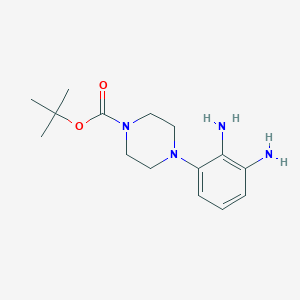

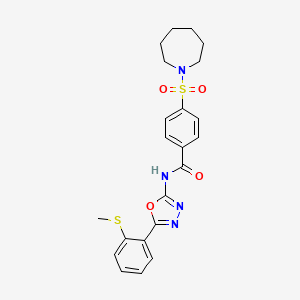

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-bromofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives can be synthesized by various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Scientific Research Applications

Synthesis Techniques and Derivative Formation

Research has shown innovative approaches to synthesizing benzofuran derivatives, highlighting the compound's foundational role in creating pharmacologically active agents. For instance, a study focused on the development of a diversity-oriented synthesis approach for highly functionalized benzofuran-2-carboxamides through the Ugi four-component reaction followed by microwave-assisted Rap–Stoermer reaction (Han, Wu, & Dai, 2014). This method underscores the compound's adaptability in synthesizing diverse molecular architectures, potentially leading to new therapeutic agents.

Antimicrobial and Antituberculosis Activities

Benzofuran derivatives have demonstrated significant antimicrobial properties. One study synthesized benzofuran-oxadiazole hybrids and evaluated their antimicrobial activity, showcasing the potential of such compounds in combating microbial infections (Sanjeeva, Rao, Prasad, & Ramana, 2021). Another research effort synthesized 1-Benzofuran-2-carbohydrazide derivatives, which were studied for their antituberculosis efficacy, providing a foundation for new antituberculosis agents (Thorat et al., 2016).

Cholinesterase Inhibitory Activity

In the realm of neurodegenerative disease research, benzofuran carboxamide derivatives have been investigated for their cholinesterase inhibitory activity. A series of N-benzyl pyridinium halide derivatives of benzofuran-2-carboxamide showcased potent inhibitory effects on butyrylcholinesterase, an enzyme target for Alzheimer's disease therapy (Abedinifar et al., 2018).

Antipsychotic and Anti-inflammatory Agents

Furthermore, benzofuran derivatives have been explored for their potential as antipsychotic and anti-inflammatory agents. A study synthesized (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, evaluating its antidopaminergic properties, which could lead to new treatments for psychosis with fewer side effects (Högberg, de Paulis, Johansson, Kumar, Hall, Ogren, 1990). Another study on benzofuran hydroxamic acids revealed their efficacy as 5-lipoxygenase inhibitors, indicating potential applications in developing anti-inflammatory drugs (Ohemeng, Appollina, Nguyen, Schwender, Singer, Steber, Ansell, Argentieri, Hageman, 1994).

Mechanism of Action

Target of Action

Benzofuran compounds have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to inhibition of cell growth

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that multiple pathways are affected. These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds , suggesting that this compound may also possess favorable pharmacokinetic properties.

Result of Action

Based on the known biological activities of benzofuran compounds , it can be inferred that the compound may lead to inhibition of cell growth, potentially through disruption of normal cellular processes.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been found to exhibit anticancer activity against the human ovarian cancer cell line A2780

Cellular Effects

Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some benzofuran derivatives have been found to inhibit cell growth in various human cancer cell lines, indicating potential use in cancer therapy.

Molecular Mechanism

It is known that benzofuran derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, a benzofuran derivative was found to exhibit binding energy and form hydrogen bonds with certain enzymes .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been shown to have robust and sustained effects in rats . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

Benzofuran derivatives have been shown to have potent effects in animal models . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

Benzofuran derivatives are known to interact with various enzymes or cofactors . Information on any effects on metabolic flux or metabolite levels is currently limited.

Transport and Distribution

Benzofuran derivatives are known to interact with various transporters or binding proteins . Information on any effects on its localization or accumulation is currently limited.

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO4/c1-16(20,9-18-15(19)12-6-7-14(17)22-12)13-8-10-4-2-3-5-11(10)21-13/h2-8,20H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOOKHXPVHIWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(O1)Br)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromopyrazin-2-yl)methyl]octanamide](/img/structure/B2478117.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2478124.png)

![N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2478129.png)

![Methyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2478130.png)